N1-(2-cyanophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
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Overview
Description
N1-(2-cyanophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a complex organic compound characterized by its unique structural features, which include a cyanophenyl group, a tosylpiperidinyl moiety, and an oxalamide linkage. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide typically involves multiple steps:
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Formation of the Tosylpiperidine Intermediate
Starting Material: Piperidine
Reagents: Tosyl chloride, base (e.g., triethylamine)
Conditions: The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure selective tosylation of the piperidine nitrogen.
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Preparation of the Cyanophenyl Intermediate
Starting Material: 2-Bromobenzonitrile
Reagents: Grignard reagent (e.g., phenylmagnesium bromide)
Conditions: The reaction is performed under anhydrous conditions to form the 2-cyanophenyl magnesium bromide intermediate.
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Coupling Reaction
Reagents: The tosylpiperidine intermediate and the cyanophenyl intermediate are coupled using a coupling agent such as oxalyl chloride.
Conditions: The reaction is typically conducted in an inert atmosphere (e.g., nitrogen) to prevent moisture interference.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Conditions: Reactions are typically carried out in acidic or basic media.
Products: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the specific site of oxidation.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Reactions are usually performed in anhydrous solvents.
Products: Reduction can convert nitriles to amines or reduce other functional groups present in the molecule.
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Substitution
Reagents: Nucleophiles such as amines or alkoxides.
Conditions: Substitution reactions often require the presence of a catalyst or a base.
Products: Substitution can lead to the formation of new derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, N1-(2-cyanophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe to investigate biochemical pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-(2-cyanophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
N1-(2-cyanophenyl)-N2-(2-(1-piperidinyl)ethyl)oxalamide: Lacks the tosyl group, which may affect its biological activity and chemical reactivity.
N1-(2-cyanophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)urea: Contains a urea linkage instead of an oxalamide, potentially altering its interaction with biological targets.
N1-(2-cyanophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)carbamate: Features a carbamate group, which may influence its stability and reactivity.
Uniqueness
N1-(2-cyanophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tosyl group, in particular, may enhance its solubility and facilitate its interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S/c1-17-9-11-20(12-10-17)32(30,31)27-15-5-4-7-19(27)13-14-25-22(28)23(29)26-21-8-3-2-6-18(21)16-24/h2-3,6,8-12,19H,4-5,7,13-15H2,1H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCRUPJLUCBZSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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